2-Chloro-4-[4-(2,6-difluorobenzenesulfonyl)piperazine-1-carbonyl]quinoline
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Overview
Description
The compound “2-Chloro-4-[4-(2,6-difluorobenzenesulfonyl)piperazine-1-carbonyl]quinoline” is a complex organic molecule. It contains a quinoline core, which is a nitrogen-containing heterocyclic aromatic compound . The quinoline core is substituted with a chloro group, a carbonyl group, and a piperazine ring that is further substituted with a difluorobenzenesulfonyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The quinoline core is characterized by a double-ring structure that contains a benzene ring fused to pyridine at two adjacent carbon atoms . The piperazine ring is a six-membered ring containing two nitrogen atoms. The difluorobenzenesulfonyl group contains a benzene ring substituted with two fluorine atoms and a sulfonyl group .Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives can be diverse, depending on the substituents present on the quinoline core. The reactivity of these compounds can be influenced by factors such as the electronic properties of the substituents and the reaction conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Quinoline itself is a colorless hygroscopic liquid with a strong odor. It is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .Mechanism of Action
The mechanism of action of quinoline derivatives can vary widely depending on their structure and the biological target. Many quinoline derivatives exhibit antimicrobial activity, and their mechanism of action often involves inhibition of DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Safety and Hazards
Future Directions
The future directions in the research of quinoline derivatives could involve the development of more efficient synthesis methods, the exploration of new reactions, and the investigation of their biological activities. There is also a need for the development of novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .
Properties
IUPAC Name |
(2-chloroquinolin-4-yl)-[4-(2,6-difluorophenyl)sulfonylpiperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF2N3O3S/c21-18-12-14(13-4-1-2-7-17(13)24-18)20(27)25-8-10-26(11-9-25)30(28,29)19-15(22)5-3-6-16(19)23/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POOIDAJOPKJWFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=NC3=CC=CC=C32)Cl)S(=O)(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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